molecular formula C19H34O8 B019107 Rehmaionoside A CAS No. 104112-06-3

Rehmaionoside A

Cat. No.: B019107
CAS No.: 104112-06-3
M. Wt: 390.5 g/mol
InChI Key: ICINSKFENWFTQI-UNYLSTHLSA-N
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Description

Rehmaionoside A is an iridoid glycoside compound primarily found in the roots of Rehmannia glutinosa, a perennial plant belonging to the family Scrophulariaceae. This compound is known for its various pharmacological properties, including anti-inflammatory, neuroprotective, and immunomodulatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rehmaionoside A can be synthesized through the extraction of Rehmannia glutinosa roots. The process involves several steps, including drying, grinding, and solvent extraction. The iridoid glycosides are then isolated using chromatographic techniques such as high-performance liquid chromatography .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Rehmannia glutinosa roots. The roots are harvested, cleaned, and processed to extract the iridoid glycosides. The extraction process is optimized to ensure high yield and purity of this compound .

Chemical Reactions Analysis

Types of Reactions: Rehmaionoside A undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different pharmacological properties .

Scientific Research Applications

Mechanism of Action

Rehmaionoside A exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Rehmaionoside A is unique among iridoid glycosides due to its specific structure and pharmacological properties. Similar compounds include:

This compound stands out due to its specific molecular interactions and higher potency in certain biological activities.

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(1R,2R)-2-hydroxy-2-[(E,3S)-3-hydroxybut-1-enyl]-1,3,3-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O8/c1-11(21)6-9-19(25)17(2,3)7-5-8-18(19,4)27-16-15(24)14(23)13(22)12(10-20)26-16/h6,9,11-16,20-25H,5,7-8,10H2,1-4H3/b9-6+/t11-,12+,13+,14-,15+,16-,18+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICINSKFENWFTQI-UNYLSTHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC1(C(CCCC1(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](/C=C/[C@@]1([C@](CCCC1(C)C)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the known biological activities of Rehmaionoside A?

A1: Studies suggest that this compound possesses several biological activities, including:

  • Nourishing Yin: In traditional Chinese medicine, "yin deficiency" refers to a state of imbalance in the body. this compound has been shown to alleviate symptoms associated with yin deficiency in animal models [, ].
  • Immune Modulation: Research indicates this compound can enhance both humoral and cellular immune function. Specifically, it increased serum hemolysin levels and enhanced delayed-type hypersensitivity (DTH) in mice models [].
  • Leukogenic and Antiemetic Effects: this compound demonstrated the ability to increase white blood cell, red blood cell, and platelet counts in mice with cyclophosphamide-induced leukopenia, suggesting potential leukogenic and antiemetic properties [].

Q2: How does this compound exert its effects on yin deficiency?

A2: While the exact mechanisms are still under investigation, studies indicate that this compound may impact the cAMP/cGMP signaling pathway. In mice models of yin deficiency, this compound significantly reduced plasma cAMP levels and the cAMP/cGMP ratio [, ]. This suggests a potential role in modulating cellular signaling pathways associated with yin deficiency.

Q3: What is known about the distribution of this compound within the Rehmannia glutinosa plant?

A3: Research has shown that the concentration of this compound varies within the Rehmannia glutinosa root. Notably, the non-radial striations of the root contain a higher content of this compound compared to the radial striations []. This highlights the importance of considering plant part and variety when studying the compound's activity.

Q4: Has this compound been identified in any traditional Chinese medicine formulations?

A4: Yes, HPLC-ESI-MS analysis detected this compound (or its isomer, Rehmaionoside B) in the total glycosides extracted from Jinkuishenqi pill, a traditional Chinese medicine formulation []. This suggests its potential contribution to the overall therapeutic effects of the formulation.

Q5: What other compounds are often found alongside this compound in Rehmannia glutinosa?

A5: Several other notable compounds are frequently isolated from Rehmannia glutinosa, often in conjunction with this compound. These include:

  • Rehmapicroside: A monoterpene glucoside found in Rehmannia glutinosa. [, , ]

Q6: Are there analytical methods available to quantify this compound in plant material or formulations?

A6: Yes, High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as PDA or ELSD, is commonly employed for the quantification of this compound in Rehmannia glutinosa samples and traditional Chinese medicines containing this herb [, , ]. These methods allow for the separation and identification of this compound from other compounds, enabling researchers to assess its content and quality.

Q7: Have any studies explored the impact of processing on this compound content in Rehmannia glutinosa?

A7: Research indicates that the processing of Rehmannia glutinosa can influence the levels of this compound. One study utilized HPLC to compare this compound and D content in fresh, unprocessed, and processed samples of Rehmannia glutinosa []. This highlights the importance of considering processing methods when assessing the quality and potential therapeutic effects of Rehmannia glutinosa and its constituents.

Q8: What is the structural characterization of this compound?

A8: While the provided research excerpts do not explicitly state the molecular formula and weight of this compound, they highlight the use of spectroscopic techniques for its structural elucidation. Techniques like HR-ESI-MS, UV, IR, and NMR (1H–1H COSY, HSQC, HMBC, and NOESY) are commonly employed to determine the structure and stereochemistry of natural products like this compound []. The absolute configuration of this compound, along with Rehmaionosides B and C, and Rehmapicroside, was elucidated using chemical and physicochemical evidence, including the exciton chirality method applied to their allylic benzoyl derivatives [, ].

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